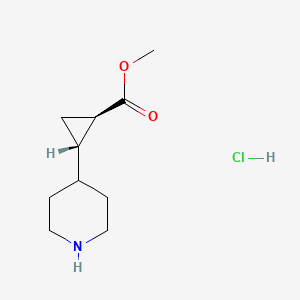

Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride

Description

Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate hydrochloride is a cyclopropane derivative featuring a piperidin-4-yl substituent at the C2 position and a methyl ester group at C1, stabilized as a hydrochloride salt. The cyclopropane ring confers structural rigidity and metabolic stability, while the piperidine moiety introduces basicity, enhancing solubility in aqueous environments.

Properties

CAS No. |

2219380-20-6 |

|---|---|

Molecular Formula |

C10H18ClNO2 |

Molecular Weight |

219.71 g/mol |

IUPAC Name |

methyl 2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-8(9)7-2-4-11-5-3-7;/h7-9,11H,2-6H2,1H3;1H |

InChI Key |

VSOAVSBJPVICAY-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CC1C2CCNCC2.Cl |

Canonical SMILES |

COC(=O)C1CC1C2CCNCC2.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis typically begins with cyclopropane carboxylic acid and a piperidine derivative.

Reaction Steps: : The carboxylic acid is esterified using methanol under acidic conditions to yield methyl cyclopropane carboxylate. This intermediate then reacts with the piperidine derivative through an amidation process under controlled temperature and pressure to form the target compound.

Purification: : The product is purified via recrystallization or column chromatography to remove impurities.

Industrial Production Methods

Industrially, the synthesis involves similar steps but on a larger scale, using batch reactors or continuous flow systems to ensure scalability and efficiency. The use of automated systems helps in maintaining consistent reaction conditions and monitoring product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions, typically involving the piperidine ring, with oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: : Reduction reactions can convert the carbonyl groups into hydroxyl groups using reducing agents like lithium aluminum hydride.

Substitution: : The compound's cyclopropane ring can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Alkyl halides, nucleophilic catalysts.

Major Products

Oxidation: : Formation of oxidized derivatives with ketone or aldehyde functionalities.

Reduction: : Reduced products featuring alcohol groups.

Substitution: : Substituted cyclopropane derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Receptor Modulation

Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate; hydrochloride has been studied for its potential as a selective modulator of the kappa opioid receptor (KOR). Research indicates that compounds with similar structural motifs can effectively influence KOR activity, leading to potential applications in pain management and treatment of mood disorders .

1.2. Synthesis of Bioactive Compounds

The compound serves as an intermediate in synthesizing various bioactive molecules. Its chiral nature allows for the generation of enantiomerically pure compounds, which are crucial in developing pharmaceuticals with specific biological activities. For instance, derivatives of this compound have shown promise as inhibitors of nitric oxide synthases, which are relevant in treating cardiovascular diseases .

Chemical Synthesis and Methodology

2.1. Asymmetric Synthesis Techniques

The synthesis of methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate typically involves asymmetric synthesis methods that ensure high yields and selectivity. Techniques such as chiral catalyst-mediated reactions have been employed to produce this compound efficiently while maintaining its stereochemical integrity .

2.2. Reaction Mechanisms

The mechanism of action involves the interaction of this compound with specific enzymes or receptors, influencing biochemical pathways that can lead to various therapeutic effects. Understanding these mechanisms is essential for optimizing its pharmacological properties .

Case Studies and Research Findings

3.1. Kappa Opioid Receptor Antagonists

In a study by Carroll et al., several analogs derived from methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate were evaluated for their ability to antagonize KORs. The findings indicated that specific modifications in the piperidine ring significantly enhanced receptor selectivity and potency, suggesting a pathway for developing new analgesics with reduced side effects .

3.2. Inhibition of Nitric Oxide Synthases

Another research effort focused on synthesizing derivatives of this compound as selective inhibitors of neuronal nitric oxide synthase (nNOS). The results demonstrated that these derivatives could effectively reduce nNOS activity in vitro, highlighting their potential role in treating neurodegenerative conditions where nitric oxide dysregulation is a factor .

Data Table: Summary of Applications

Mechanism of Action

The compound exerts its effects primarily through its interactions with molecular targets such as enzymes and receptors. The cyclopropane ring induces strain in the molecule, enhancing its reactivity and binding affinity. This allows the compound to modulate biological pathways and exhibit its effects. Specific molecular targets include neurotransmitter receptors, enzymes involved in metabolic processes, and cellular transport proteins.

Comparison with Similar Compounds

Methyl 1-(Piperidin-4-yl)cyclopropane-1-carboxylate Hydrochloride (CAS 2613383-14-3)

- Molecular Formula: C₁₀H₁₈ClNO₂

- Molar Mass : 219.71 g/mol

- Structural Features : Nearly identical to the target compound, differing only in the absence of stereochemical descriptors (1R,2S). This highlights the importance of stereochemistry in pharmacological activity and binding affinity.

- Applications : Used in medicinal chemistry as a precursor for small-molecule inhibitors targeting enzymes or receptors .

(1R,2S)-Ephedrine Hydrochloride (MPPH)

- Molecular Formula: C₁₀H₁₆ClNO

- Molar Mass : 201.69 g/mol

- Structural Features: Contains a phenylpropanolamine backbone with a methylamino group and phenyl substituent. Lacks the cyclopropane ring but shares the (1R,2S) stereochemistry.

- Stability Data :

- Analytical Methods : HPLC (retention time: 1.63 min, detection at 214.4 nm) and GC-MS are standard for quantification .

GSK2879552 Dihydrochloride

Methyl (1R,2S)-1-Amino-2-Ethenylcyclopropane-1-carboxylate Hydrochloride (CAS 259214-58-9)

- Molecular Formula: C₈H₁₂ClNO₂

- Molar Mass : 189.64 g/mol

- Structural Features: Replaces the piperidin-4-yl group with an ethenyl and amino group.

Comparative Data Table

Key Research Findings and Insights

- Stability Trends : Cyclopropane derivatives with aromatic or bulky substituents (e.g., GSK2879552) exhibit enhanced stability compared to smaller analogs like MPPH, which degrade under microbial influence .

- Stereochemical Impact : The (1R,2S) configuration in MPPH and the target compound likely influences receptor binding and metabolic pathways, though pharmacological data for the latter remain unexplored .

- Analytical Challenges : HPLC remains the gold standard for quantifying cyclopropane derivatives, but microbial contamination in biological samples necessitates stringent storage conditions (-80°C recommended) .

Biological Activity

Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate; hydrochloride is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate; hydrochloride has a unique structure characterized by a cyclopropane ring fused to a piperidine ring. Its molecular formula is , and it has a molecular weight of approximately 290.80 g/mol. The compound is typically synthesized through asymmetric synthesis techniques to ensure the correct stereochemistry, which is crucial for its biological activity.

The biological activity of this compound largely stems from its ability to interact with specific molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, modulating biochemical pathways that are crucial for various physiological processes.

- Receptor Binding: It can bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.

- Cell Signaling Modulation: By interacting with cellular signaling pathways, this compound may alter cellular responses to external stimuli.

Biological Activity and Therapeutic Applications

Research has highlighted several areas where Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate; hydrochloride exhibits significant biological activity:

1. Anticancer Properties

Studies have indicated that similar compounds exhibit potent anticancer effects. For instance, analogs of this compound have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism often involves apoptosis induction and disruption of cell cycle progression.

2. Neuropharmacological Effects

Given its potential for receptor binding, this compound may be explored for therapeutic applications in neurodegenerative diseases or psychiatric disorders. Research suggests that it could modulate dopaminergic or serotonergic pathways, which are critical in conditions like depression and schizophrenia.

3. Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives demonstrated that compounds structurally related to Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate showed significant inhibition of tumor growth in vitro and in vivo models. The most active derivatives induced apoptosis in cancer cells through caspase activation pathways.

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents revealed that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegeneration, these compounds improved cognitive function and reduced markers of neuronal death.

Comparative Analysis with Similar Compounds

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate hydrochloride with high stereochemical purity?

Answer:

The synthesis typically involves cyclopropanation reactions using methacrylic acid derivatives and diazo compounds. Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, are critical to achieving the (1R,2S) configuration. Key steps include:

- Cyclopropanation: Use of transition-metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring.

- Piperidine Functionalization: Introduction of the piperidin-4-yl group via nucleophilic substitution or coupling reactions.

- Salt Formation: Treatment with HCl to obtain the hydrochloride salt, enhancing solubility and stability.

Steric and electronic factors must be optimized to minimize racemization. Analytical methods like chiral HPLC or circular dichroism (CD) spectroscopy are recommended to verify stereochemical purity .

Basic: How can researchers assess the stability of this compound in biological matrices like plasma or urine?

Answer:

Stability studies should evaluate degradation under physiological (37°C) and storage (-20°C) conditions using:

- HPLC Analysis: Monitor retention time shifts or new peaks indicative of degradation products (e.g., hydrolysis of the ester group).

- Microbial Contamination Controls: Inoculate samples with E. coli to assess microbial degradation, as seen in studies showing >30% stability loss in urine after 6 months at -20°C .

- Time-Point Sampling: Collect data at intervals (e.g., 0, 24, 48 hours) to quantify degradation kinetics.

Advanced: How would you design an experiment to resolve contradictory data on retention times observed in HPLC analysis of this compound?

Answer:

Discrepancies in retention times (e.g., 1.63 min vs. 6.31 min) may arise from:

- Chromatographic Parameters: Optimize mobile phase composition (e.g., acetonitrile:buffer ratio), column type (C18 vs. HILIC), and flow rate.

- Sample Preparation: Ensure consistent derivatization (if applicable) and pH adjustment to avoid ionization differences.

- Standardization: Use an internal standard (e.g., deuterated analog) to normalize retention times. Validate methods across multiple labs to identify instrument-specific variability .

Advanced: What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

- Kinetic Assays: Measure changes in enzyme activity (e.g., IC₅₀) using fluorogenic substrates.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking: Model interactions between the cyclopropane-piperidine scaffold and enzyme active sites (e.g., proteases or kinases).

- Site-Directed Mutagenesis: Identify critical residues in the target enzyme by introducing mutations and assessing activity loss .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Use gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of hydrochloride salt aerosols.

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels.

- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How can microbial contamination influence the stability of this compound in long-term storage, and how can this be mitigated?

Answer:

Microbes like E. coli can degrade the compound via enzymatic hydrolysis (e.g., esterase activity). Mitigation strategies include:

- Antimicrobial Additives: Add sodium azide (0.02–0.05%) to inhibit microbial growth.

- Lyophilization: Store as a freeze-dried powder to reduce water activity.

- Sterile Filtration: Use 0.22 µm filters for liquid samples. Validate stability under these conditions via accelerated degradation studies .

Basic: What analytical techniques are most reliable for confirming the compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm stereochemistry and absence of impurities.

- Mass Spectrometry (HRMS): Verify molecular weight and detect degradation products.

- X-ray Crystallography: Resolve absolute configuration for crystalline samples.

- HPLC-PDA: Use photodiode array detection to identify UV-active impurities .

Advanced: How does the stereochemistry of the cyclopropane ring impact biological activity, and how can this be probed experimentally?

Answer:

The (1R,2S) configuration influences binding to chiral targets (e.g., GPCRs or ion channels). Experimental approaches include:

- Enantiomer-Specific Assays: Compare activity of (1R,2S) vs. (1S,2R) enantiomers in cellular models.

- Pharmacophore Mapping: Overlay crystal structures of enantiomers with target proteins to identify steric clashes or favorable interactions.

- Metabolic Stability Tests: Assess if stereochemistry affects susceptibility to hepatic enzymes .

Advanced: How would you design a study to compare the pharmacological profile of this compound with its structural analogs?

Answer:

- Structural Modifications: Synthesize analogs with variations in the piperidine substituent or cyclopropane carboxylate group.

- In Vitro Screening: Test analogs against a panel of receptors/enzymes (e.g., radioligand binding assays).

- ADME Profiling: Compare solubility, plasma protein binding, and metabolic half-lives using LC-MS/MS.

- SAR Analysis: Correlate structural features (e.g., logP, polar surface area) with activity to guide optimization .

Basic: What are the best practices for resolving discrepancies in biological activity data between independent studies?

Answer:

- Standardize Assay Conditions: Use identical cell lines, buffer compositions, and incubation times.

- Reference Controls: Include positive/negative controls (e.g., known agonists/inhibitors) in each experiment.

- Data Sharing: Collaborate to cross-validate results using shared compound batches.

- Meta-Analysis: Statistically pool data from multiple studies to identify outliers or confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.